Calvinphos
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calvinphos is synthesized through the reaction of dichlorovinylmethyl phosphoric acid with calcium bis(2,2-dichloroethenyl) methyl phosphate . The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and requires specific temperature and pressure conditions to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The process includes rigorous quality control measures to ensure the product’s purity and stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Calvinphos undergoes various chemical reactions, including:
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products’ formation .
Major Products Formed
The major products formed from this compound reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of various phosphoric acid derivatives .
Scientific Research Applications
Calvinphos has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Studied for its effects on different biological systems, particularly its role as an insecticide.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in pest control products and formulations.
Mechanism of Action
Calvinphos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the targeted pests . The molecular targets and pathways involved in this mechanism include the binding of this compound to the active site of acetylcholinesterase, preventing the enzyme from functioning correctly .
Comparison with Similar Compounds
Calvinphos is similar to other organophosphate compounds such as dichlorvos and malathion . it is unique in its specific chemical structure and mode of action, which provides distinct advantages in certain pest control applications . Similar compounds include:
Dichlorvos: Another organophosphate insecticide with a similar mode of action but different chemical structure.
This compound stands out due to its specific efficacy and application range, making it a valuable tool in pest management .
Properties
CAS No. |
6465-92-5 |
---|---|
Molecular Formula |
C10H15CaCl6O12P3 |
Molecular Weight |
672.9 g/mol |
IUPAC Name |
calcium;2,2-dichloroethenyl dimethyl phosphate;2,2-dichloroethenyl methyl phosphate |
InChI |
InChI=1S/C4H7Cl2O4P.2C3H5Cl2O4P.Ca/c1-8-11(7,9-2)10-3-4(5)6;2*1-8-10(6,7)9-2-3(4)5;/h3H,1-2H3;2*2H,1H3,(H,6,7);/q;;;+2/p-2 |
InChI Key |
FJKPGYUFYLHBPX-UHFFFAOYSA-L |
SMILES |
COP(=O)([O-])OC=C(Cl)Cl.COP(=O)([O-])OC=C(Cl)Cl.COP(=O)(OC)OC=C(Cl)Cl.[Ca+2] |
Canonical SMILES |
COP(=O)([O-])OC=C(Cl)Cl.COP(=O)([O-])OC=C(Cl)Cl.COP(=O)(OC)OC=C(Cl)Cl.[Ca+2] |
6465-92-5 | |
Pictograms |
Acute Toxic |
Synonyms |
caviphos caviphos calcium salt caviphos sodium salt demethyldichlorvos O-methyl O-(2,2-dichlorovinyl) phosphate |
Origin of Product |
United States |
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